synthesis of N-(pyrrolidin-2-ylmethyl)ethanamine
synthesis of N-(pyrrolidin-2-ylmethyl)ethanamine
An In-depth Technical Guide to the Synthesis of N-(pyrrolidin-2-ylmethyl)ethanamine
Executive Summary
N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral diamine that serves as a valuable building block in medicinal chemistry and materials science. Its utility is notably demonstrated in the preparation of platinum complexes investigated for their antitumor properties[1]. This guide provides a detailed technical overview for its synthesis, targeting researchers and professionals in drug development. Two robust and reliable synthetic strategies are presented, both originating from the readily available chiral precursor, L-proline. The first strategy proceeds through the formation and subsequent reduction of an N-ethyl amide intermediate. The second, alternative pathway employs the reductive amination of an aldehyde derived from L-prolinol. This document provides a comprehensive framework, including mechanistic considerations, step-by-step experimental protocols, and methods for final product characterization, enabling the reproducible synthesis of this important chemical entity.
Introduction
Chemical Identity and Physicochemical Properties
N-(pyrrolidin-2-ylmethyl)ethanamine is a bifunctional organic molecule featuring a pyrrolidine ring and a secondary ethylamine side chain attached to the C2 position. When synthesized from natural amino acids, it is obtained as a specific enantiomer.
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IUPAC Name : N-[(2S)-pyrrolidin-2-ylmethyl]ethanamine
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Common Name : Ethyl[(pyrrolidin-2-yl)methyl]amine
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Molecular Formula : C₇H₁₆N₂
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Molecular Weight : 128.22 g/mol
| Property | Value | Source |
| Molecular Weight | 128.22 g/mol | Calculated |
| Boiling Point | ~175-185 °C | Estimated |
| Density | ~0.9 g/mL | Estimated |
| Appearance | Colorless to pale yellow liquid | Typical for similar amines |
Significance and Applications
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The specific arrangement of nitrogen atoms in N-(pyrrolidin-2-ylmethyl)ethanamine makes it an excellent chelating ligand and a versatile synthon. Its primary documented application is in the development of novel coordination complexes, particularly platinum-based agents designed as carrier ligands to target DNA and exhibit antitumor activity[1]. The chirality and functional group handles also make it a candidate for asymmetric catalysis and the synthesis of more complex pharmaceutical intermediates.
Overview of Synthetic Strategies
This guide details two primary synthetic pathways, both leveraging the chiral pool of L-proline to ensure stereochemical integrity.
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Synthesis via Amide Reduction: A multi-step sequence involving N-protection of L-proline, activation of the carboxylic acid, coupling with ethylamine to form an amide, and subsequent reduction of the amide to the target secondary amine.
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Synthesis via Reductive Amination: An alternative route that begins with the reduction of N-protected L-proline to the corresponding alcohol (prolinol), followed by oxidation to an aldehyde, which then undergoes direct reductive amination with ethylamine.
Synthetic Strategy I: Synthesis via Amide Reduction
This strategy is a classic and reliable method for converting a carboxylic acid to a substituted amine with a one-carbon extension. The key transformations are the protection of the pyrrolidine nitrogen, the formation of a stable amide bond, and the final reduction.
Rationale and Workflow
Starting with L-proline ensures that the final product retains the (S)-stereochemistry. The use of a tert-butoxycarbonyl (Boc) protecting group is standard practice; it is stable under the conditions required for amide coupling and reduction but can be cleanly removed with acid at the end of the synthesis[3]. Amide formation is a high-yielding and well-established reaction, and its subsequent reduction with a powerful hydride reagent like lithium aluminum hydride (LAH) provides the target amine.
Caption: Workflow for the synthesis via amide reduction.
Experimental Protocol
Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)
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Rationale: The secondary amine of L-proline must be protected to prevent side reactions during the subsequent carboxyl activation and amidation steps. Di-tert-butyl dicarbonate ((Boc)₂O) is an ideal reagent for this purpose[4][5].
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Suspend L-proline (1.0 eq) in a 1:1 mixture of dioxane and water.
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Add sodium hydroxide (2.5 eq) and stir until the proline dissolves completely. Cool the solution to 0 °C in an ice bath.
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Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise, ensuring the temperature remains below 10 °C.
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Allow the mixture to warm to room temperature and stir for 12-18 hours.
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Concentrate the reaction mixture under reduced pressure to remove the dioxane.
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Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
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Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.
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Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-proline as a white solid or viscous oil.
Step 2: Synthesis of tert-butyl (S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate
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Rationale: The carboxylic acid is activated and then reacted with ethylamine to form the corresponding amide. Standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are effective for this transformation, minimizing racemization and promoting high yields[6].
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Dissolve N-Boc-L-proline (1.0 eq), HOBt (1.2 eq), and EDC·HCl (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cool the solution to 0 °C and stir for 30 minutes.
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Add a solution of ethylamine (2.0 M in THF, 1.5 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Dilute the reaction mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.
Step 3: Synthesis of tert-butyl (S)-2-((ethylamino)methyl)pyrrolidine-1-carboxylate
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Rationale: Lithium aluminum hydride (LAH) is a potent reducing agent capable of reducing the amide carbonyl to a methylene group without cleaving the Boc protecting group[7][8].
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CAUTION: LAH reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under a strict inert atmosphere (N₂ or Ar).
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Suspend LAH (2.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a reflux condenser.
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Cool the suspension to 0 °C. Add a solution of the amide from Step 2 (1.0 eq) in anhydrous THF dropwise.
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After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
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Cool the reaction back to 0 °C and quench it carefully by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH in grams (Fieser workup).
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Stir the resulting granular precipitate for 1 hour, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.
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Concentrate the filtrate under reduced pressure to obtain the Boc-protected target amine.
Step 4: Synthesis of N-((S)-pyrrolidin-2-ylmethyl)ethanamine
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Rationale: The final step is the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) in DCM is a common and effective method[4].
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Dissolve the Boc-protected amine from Step 3 (1.0 eq) in DCM.
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Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
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Allow the solution to warm to room temperature and stir for 1-2 hours.
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Concentrate the mixture in vacuo. Dissolve the residue in water and basify to pH >12 with 2 M NaOH.
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Extract the free amine product into an organic solvent like DCM or chloroform (3x).
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Dry the combined organic layers over anhydrous potassium carbonate, filter, and carefully remove the solvent under reduced pressure to yield the final product.
Synthetic Strategy II: Synthesis via Reductive Amination
This pathway offers an alternative approach that hinges on the formation of an aldehyde intermediate, followed by a one-pot imine formation and reduction. This method can be advantageous for its operational simplicity in the final C-N bond-forming step.
Rationale and Workflow
This strategy also begins with N-Boc-L-proline. The carboxylic acid is first reduced to a primary alcohol (N-Boc-L-prolinol). This alcohol is then mildly oxidized to the corresponding aldehyde. The Dess-Martin periodinane (DMP) oxidation is an excellent choice for this step as it proceeds under neutral, mild conditions, preventing over-oxidation and preserving the sensitive Boc group[9][10][11][12]. The resulting aldehyde is then subjected to direct reductive amination with ethylamine using a mild, selective hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is particularly effective for this transformation[13][14].
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